6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione
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Overview
Description
6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione is a complex heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione typically involves multi-step reactions. One common method includes the condensation of a pyrazole derivative with a pyrimidine precursor under controlled conditions . The reaction often requires the use of catalysts such as sodium hydroxide or ethoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione involves its interaction with specific molecular targets, such as protein kinases and enzymes involved in cell signaling pathways . By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different selectivity profiles.
Quinazoline: Another heterocyclic compound with anticancer properties.
Uniqueness
6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione stands out due to its unique structural features, which allow for specific interactions with a broader range of biological targets. This makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-11-methyl-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-2,6-dione |
InChI |
InChI=1S/C12H14N4O3/c1-7-5-9-13-10-8(11(17)16(9)14-7)6-15(12(10)18)3-4-19-2/h5,14H,3-4,6H2,1-2H3 |
InChI Key |
MFIDDZSZSAGSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CN(C3=O)CCOC)C(=O)N2N1 |
Origin of Product |
United States |
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